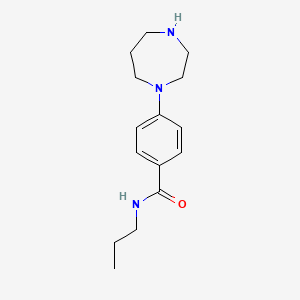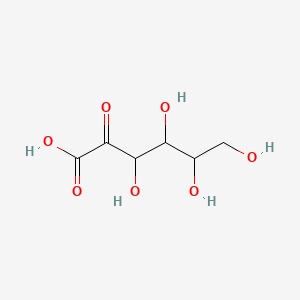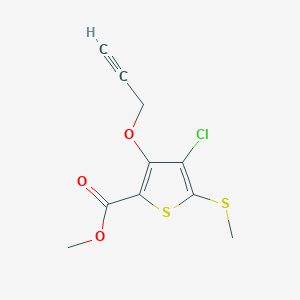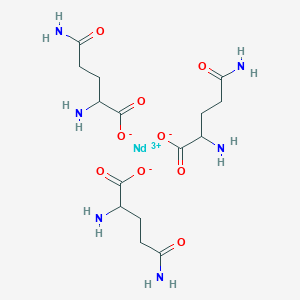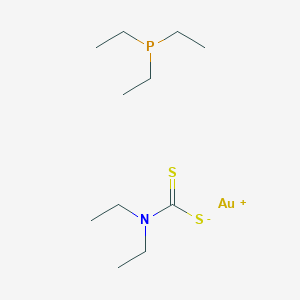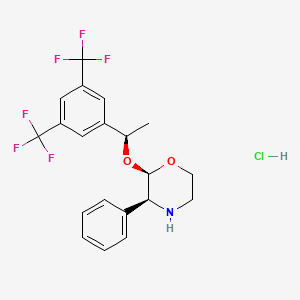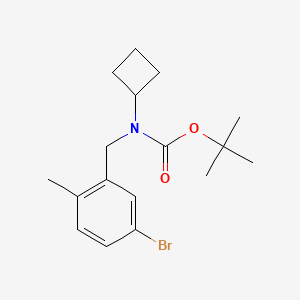
rac-trans-1,2-Dimethanesulphonyloxycyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-trans-1,2-Dimethanesulphonyloxycyclopentane is a chemical compound with the molecular formula C7H14O6S2 and a molecular weight of 258.31 g/mol . It is known for its unique structure, which includes two methanesulphonyloxy groups attached to a cyclopentane ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-trans-1,2-Dimethanesulphonyloxycyclopentane typically involves the reaction of cyclopentane-1,2-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
rac-trans-1,2-Dimethanesulphonyloxycyclopentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulphonyloxy groups are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form cyclopentane derivatives.
Oxidation Reactions: It can be oxidized to form cyclopentane-1,2-dione derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium hydroxide, and other strong nucleophiles.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Cyclopentane derivatives with various substituents.
Reduction: Cyclopentane-1,2-diol.
Oxidation: Cyclopentane-1,2-dione.
Scientific Research Applications
rac-trans-1,2-Dimethanesulphonyloxycyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-trans-1,2-Dimethanesulphonyloxycyclopentane involves its interaction with various molecular targets. The methanesulphonyloxy groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound can also undergo reduction and oxidation reactions, leading to the formation of different products that can interact with biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
rac-trans-1,2-Dimethanesulfonyloxycyclopentane: A similar compound with slight variations in its structure and reactivity.
trans-2-(Methanesulfonyloxy)cyclopentyl methanesulfonate: Another related compound with different functional groups.
Uniqueness
rac-trans-1,2-Dimethanesulphonyloxycyclopentane is unique due to its specific arrangement of methanesulphonyloxy groups on the cyclopentane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C7H14O6S2 |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
(2-methylsulfonyloxycyclopentyl) methanesulfonate |
InChI |
InChI=1S/C7H14O6S2/c1-14(8,9)12-6-4-3-5-7(6)13-15(2,10)11/h6-7H,3-5H2,1-2H3 |
InChI Key |
WVRRPBDXMPHTRG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCCC1OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


